2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester
Description
Chemical Name: 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol CAS Number: 273925-06-7 Structure: Features a pyrrolidine ring substituted with an ethoxycarbonyl group at position 2, an alpha-oxo (keto) group, and an ethyl ester moiety on the acetic acid side chain . Applications: Primarily used as a heterocyclic building block in organic synthesis, enabling the construction of complex molecules through its reactive ester and keto functionalities .
Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoacetyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-16-10(14)8-6-5-7-12(8)9(13)11(15)17-4-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAJSSJPAVUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₇NO₅ , with a molar mass of 243.26 g/mol . Key properties include:
| Property | Value |
|---|---|
| Density | 1.206 ± 0.06 g/cm³ |
| Boiling Point | 322.7 ± 52.0 °C |
| pKa | -3.28 ± 0.40 |
The pyrrolidine ring is substituted with an ethoxycarbonyl group at position 2 and an alpha-keto ester at position 1, conferring reactivity for further functionalization.
Synthetic Methodologies
Sulfuric Acid-Catalyzed Esterification
This method involves esterifying α-ethyl-2-oxo-1-pyrrolidine acetic acid with ethanol under acidic conditions:
Reagents :
- α-Ethyl-2-oxo-1-pyrrolidine acetic acid (50 g, 0.29 mol)
- Ethanol (150 g)
- Concentrated H₂SO₄ (5 g)
- 15% Na₂CO₃ solution
Procedure :
- The carboxylic acid is dissolved in ethanol, and H₂SO₄ is added dropwise.
- The mixture is refluxed at 78–80°C for 2 hours .
- After cooling, water (100 g) is added, and the pH is adjusted to 7.0–7.5 using Na₂CO₃.
- Ethanol is removed under reduced pressure, and the product is extracted with dichloromethane (3 × 100 g).
- Organic phases are combined and distilled to yield the ester (52.4 g, 90.1% yield, 99.3% HPLC purity ).
Mechanism :
Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, enabling nucleophilic attack by ethanol. Subsequent dehydration forms the ester bond:
$$
\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
$$
Acylation with Ethyl Oxalyl Chloride
A patent-derived approach utilizes ethyl oxalyl chloride to introduce the alpha-oxo ester group:
Reagents :
- Pyrrolidine-3-carboxamide derivative
- Ethyl oxalyl chloride
- Diisopropylethylamine (DIPEA)
- Anhydrous CH₂Cl₂
Procedure :
- The pyrrolidine carboxamide is dissolved in CH₂Cl₂ under nitrogen.
- DIPEA (4.12 mmol) and ethyl oxalyl chloride (2.06 mmol) are added dropwise at room temperature.
- The reaction is stirred until completion, then quenched with HCl.
- The organic layer is washed, dried, and concentrated to yield the ester.
Advantages :
- Avoids strongly acidic conditions.
- Compatible with acid-sensitive substrates.
Process Optimization and Quality Control
Reaction Condition Tuning
Analytical Validation
- HPLC : Purity ≥99.3% confirmed using C18 columns and UV detection at 210 nm.
- NMR : Characteristic peaks include δ 1.25 (ethoxy CH₃), δ 4.15 (ester COOCH₂), and δ 2.85 (pyrrolidine CH₂).
Comparative Analysis of Methods
| Parameter | H₂SO₄ Catalysis | Ethyl Oxalyl Chloride |
|---|---|---|
| Yield | 90.1% | 75–85% (estimated) |
| Purity | 99.3% | N/A |
| Reaction Time | 2 hours | 4–6 hours |
| Scalability | Industrial | Laboratory-scale |
The sulfuric acid method is preferred for large-scale production due to higher yields, while the acylation route offers compatibility with heat-sensitive intermediates.
Applications and Derivatives
The ester serves as a precursor to neuroactive compounds, including Levetiracetam analogs. Its alpha-keto group enables condensation reactions to form hydrazones or semicarbazides for drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used as the reagent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester plays a significant role in the development of pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have been investigated for their effectiveness as anticonvulsants and neuroprotective agents.
Case Study: Levetiracetam Derivatives
Research has shown that derivatives of this compound exhibit enhanced activity against conditions such as epilepsy and motion sickness. For instance, the enantiomerically enriched forms of alpha-ethyl-2-oxo-1-pyrrolidineacetamide derived from this compound demonstrate significantly higher protective activities against hypoxia and ischemia compared to their racemic counterparts .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of other pyrrolidine derivatives. The synthetic routes often involve the formation of diastereomeric salts through resolution processes, allowing for the selective production of desired enantiomers .
Synthetic Pathways
The following table summarizes key synthetic pathways involving 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester:
Catalysis
Recent studies have explored the use of bifunctional guanidines, which can be derived from this compound, as hydrogen-bond-donating catalysts in various organic reactions. These catalysts have shown promise in promoting reactions under mild conditions, thereby expanding the scope of chemical transformations available to researchers .
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-alfa-oxo-1-pyrrolidine acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2-Oxo-1-pyrrolidinyl)acetate
Molecular Formula: C₈H₁₃NO₃ Molecular Weight: 171.19 g/mol CAS Number: 53934-76-2 Key Differences:
Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate
Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 215.25 g/mol CAS Number: Not explicitly listed (see ). Key Differences:
Benzyl 2-(2-Ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Molecular Formula: C₁₆H₁₉NO₅ Molecular Weight: 305.33 g/mol CAS Number: 219841-93-7 Key Differences:
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate
Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol CAS Number: 2109939-80-0 Key Differences:
Ethyl 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Molecular Formula : C₁₁H₁₃N₂O₄
Molecular Weight : 237.23 g/mol
CAS Number : 887596-02-3
Key Differences :
- Pyridine ring instead of pyrrolidine.
- Cyano and methoxy substituents add electronic diversity. Reactivity: The aromatic pyridine ring enables conjugation-driven reactions, differing from the aliphatic pyrrolidine’s flexibility .
Data Table: Structural and Functional Comparison
Biological Activity
2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester, also known by its CAS number 273925-06-7, is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C11H17NO5, and it has a molecular weight of 243.256 g/mol. This compound's biological activity has been the subject of various studies, particularly focusing on its neuroprotective and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 243.256 g/mol |
| CAS Number | 273925-06-7 |
| PubChem CID | 40427014 |
Neuroprotective Effects
Research indicates that compounds structurally related to 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester exhibit protective activities against hypoxia and ischemia. For instance, the laevorotatory enantiomer of alpha-ethyl-2-oxo-1-pyrrolidineacetamide has been shown to possess significantly higher protective activity against hypoxia and ischemia compared to its racemic form . This suggests that similar derivatives may also offer neuroprotective benefits, potentially aiding in the treatment of conditions such as cerebral vascular accidents and cranial traumas.
Anticancer Activity
A study investigating the anticancer properties of various pyrrolidine derivatives found that compounds related to 2-(Ethoxycarbonyl)-alpha-oxo-1-pyrrolidine acetic acid ethyl ester showed structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The research utilized an MTT assay to evaluate cytotoxicity, comparing the effects of these compounds with cisplatin, a standard chemotherapeutic agent . Notably, modifications in the chemical structure enhanced anticancer efficacy, indicating a potential pathway for developing more effective cancer treatments.
Antimicrobial Properties
The antimicrobial activity of related pyrrolidine derivatives has also been explored. Compounds were tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. The findings suggest that these derivatives may possess significant antimicrobial properties, further broadening their therapeutic potential .
Case Studies
- Neuroprotection in Ischemic Conditions : A study highlighted the effectiveness of certain pyrrolidine derivatives in protecting neuronal cells from ischemic damage. The compounds demonstrated a marked reduction in cell death rates when exposed to hypoxic conditions.
- Anticancer Efficacy : In another investigation, various substitutions on the pyrrolidine ring were tested for their ability to inhibit A549 cell proliferation. Compounds with specific functional groups showed enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
